4-ethenyl-1-methyl-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-ethenyl-1-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-3-6-4-7-8(2)5-6/h3-5H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUZFGSVBJNUEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201305267 | |
| Record name | 4-Ethenyl-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201305267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40534-35-8 | |
| Record name | 4-Ethenyl-1-methyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40534-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethenyl-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201305267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethenyl-1-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
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Synthesis Methodologies for 4 Ethenyl 1 Methyl 1h Pyrazole
Cyclocondensation Reactions
Cyclocondensation reactions are a primary and widely utilized approach for the synthesis of substituted pyrazoles. mdpi.com This method involves the reaction of a hydrazine (B178648) derivative, which acts as a bidentate nucleophile, with a three-carbon unit containing two electrophilic centers, such as a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comnih.gov
The reaction between a hydrazine and a 1,3-difunctionalized three-carbon system is a classic and robust method for pyrazole (B372694) synthesis. mdpi.comnih.gov The choice of the 1,3-difunctional system is critical as it determines the substitution pattern at positions 3, 4, and 5 of the pyrazole ring. For the synthesis of 4-ethenyl-1-methyl-1H-pyrazole, methylhydrazine would serve as the hydrazine derivative, providing the N1-methyl group.
The condensation of 1,3-diketones with hydrazines, a reaction first reported by Knorr, is a foundational method for pyrazole synthesis. mdpi.compharmajournal.net This reaction proceeds by the initial attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
A significant challenge in the reaction of unsymmetrical 1,3-diketones with substituted hydrazines, such as methylhydrazine, is the potential formation of a mixture of two regioisomers. nih.govbeilstein-journals.org The regioselectivity of the reaction can be influenced by the steric and electronic properties of the substituents on both the diketone and the hydrazine, as well as the reaction conditions. For instance, the use of aprotic dipolar solvents has been shown to improve regioselectivity compared to protic solvents like ethanol (B145695). nih.gov
To synthesize this compound via this route, a hypothetical precursor would be 3-ethenyl-2,4-pentanedione. The reaction with methylhydrazine would be expected to proceed as follows:
Reaction Scheme:
Note: This represents a conceptual pathway, as the specific required diketone and its reaction with methylhydrazine to selectively yield the desired product would require experimental validation.
Table 1: Conceptual Reaction of a 1,3-Diketone with Methylhydrazine
| Reactant 1 | Reactant 2 | Potential Product(s) |
|---|
The reaction of α,β-unsaturated carbonyl compounds with hydrazines provides another important route to pyrazoles. beilstein-journals.org This reaction typically proceeds through a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and elimination to afford the pyrazole. Often, the initial product is a pyrazoline, which is then oxidized to the corresponding pyrazole. nih.gov The use of a good leaving group on the hydrazine, such as a tosyl group, can lead directly to the aromatic pyrazole. beilstein-journals.org
For the synthesis of this compound, a suitable precursor would be an α,β-unsaturated carbonyl compound bearing an ethenyl group at the α-position. The reaction with methylhydrazine would then lead to the desired pyrazole.
Reaction Scheme:
Note: The specific substituents R and R' on the α,β-unsaturated carbonyl compound would determine the final substitution pattern on the pyrazole ring.
Table 2: Conceptual Synthesis via an α,β-Unsaturated Carbonyl Compound
| Precursor Type | Hydrazine Derivative | Key Steps |
|---|
β-Enaminones, which are β-amino-α,β-unsaturated ketones, are also valuable precursors for the synthesis of pyrazoles. nih.gov The reaction with hydrazines involves the displacement of the amino group by the hydrazine, followed by cyclization and dehydration. This method can offer good control over regioselectivity. Multicomponent reactions involving enaminones, hydrazines, and other reagents have been developed to construct complex pyrazole derivatives. rsc.org
The synthesis of this compound using this approach would conceptually start from a β-enaminone containing an ethenyl group.
Reaction Scheme:
Note: The R1 and R2 groups would influence the final product structure.
Table 3: Conceptual Pyrazole Synthesis from a β-Enaminone
| β-Enaminone Precursor | Reagent | Product Type |
|---|
A more recent development in pyrazole synthesis is the direct synthesis from esters. researchgate.netrsc.org This method involves a tert-butoxide-assisted C-C(=O) coupling reaction to generate a β-ketonitrile or an α,β-alkynone intermediate in situ, which then undergoes condensation with a hydrazine. researchgate.netrsc.orgresearchgate.net This approach allows for good control over the regioselectivity and the substitution pattern of the resulting pyrazole. researchgate.net
To apply this to the synthesis of this compound, one could envision a scenario where an ester is coupled with a nitrile containing an ethenyl group, followed by reaction with methylhydrazine.
Table 4: Conceptual Data for Direct Synthesis from Esters
| Step | Reagents | Intermediate/Product |
|---|---|---|
| 1. C-(C=O) Coupling | Ester + Ethenyl-substituted nitrile + tert-butoxide | β-Ketonitrile |
Reaction of Hydrazine Derivatives with 1,3-Difunctional Systems
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient pathway for synthesizing polysubstituted pyrazoles in a single step from three or more starting materials. beilstein-journals.orgrsc.org A prevalent MCR for pyrazole synthesis is a variation of the Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound, an aldehyde, and a hydrazine. beilstein-journals.orgnih.gov For the target molecule, employing methylhydrazine ensures the introduction of the N1-methyl group. The selection of the other components is crucial for establishing the C4-substituent, which can later be converted to an ethenyl group.
Another significant MCR strategy involves the reaction of enaminones, hydrazines, and other components. For instance, a one-pot process reacting enaminones with hydrazine and aryl halides, catalyzed by copper, yields 1,3-substituted pyrazoles. beilstein-journals.org Adaptation of these methods, by choosing precursors that can generate a C4-ethenyl group or a precursor to it, is a viable strategy. For example, a four-component reaction of aldehydes, malononitrile (B47326), a β-ketoester like ethyl acetoacetate, and hydrazine hydrate (B1144303) can yield densely substituted pyrano[2,3-c]pyrazoles, demonstrating the versatility of MCRs in creating complex heterocyclic systems. rsc.orgnih.govacs.orgmdpi.com
Table 1: Examples of Multicomponent Reactions for Pyrazole Synthesis
| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Three-component | Aldehydes, β-ketoesters, hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | beilstein-journals.org |
| Four-component | Aldehydes, malononitrile, β-ketoesters, hydrazine hydrate | Taurine, water, 80°C | 1,4-Dihydropyrano[2,3-c]pyrazoles | nih.gov |
| Three-component | Enaminones, hydrazine, aryl halides | Copper catalyst | 1,3-Substituted pyrazoles | beilstein-journals.org |
Ring-Closing Reactions for Pyrazole Core Formation
Ring-closing reactions represent the most traditional and widely used method for pyrazole synthesis. The quintessential example is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.orgmdpi.com To obtain a 1-methylpyrazole (B151067), methylhydrazine is the required reagent. The substitution pattern of the 1,3-dicarbonyl precursor dictates the substituents on the final pyrazole ring.
Alternative ring-closing strategies provide access to varied substitution patterns. One such method is the cyclization of α,β-unsaturated hydrazones, which can be formed in situ from α,β-unsaturated aldehydes or ketones and a hydrazine. organic-chemistry.org This approach allows for the synthesis of a wide range of pyrazole derivatives. Furthermore, ring-closing metathesis (RCM) has emerged as a powerful tool for constructing fused pyrazole systems, such as dihydropyrano[2,3-c]pyrazoles, from diene substrates prepared from pyrazole precursors. ktu.edumdpi.comsemanticscholar.orgresearchgate.netclockss.org
Ring Expansion or Contraction Methods for Pyrazole Synthesis
While less common for the synthesis of simple substituted pyrazoles, ring expansion and contraction reactions offer novel pathways to the pyrazole core. One documented method involves a transition-metal-free coupling of N-tosylhydrazones, generated in situ from cyclic ketones, with calcium carbide. acs.org This reaction proceeds through a [3+2] cycloaddition to form a spirocyclic 3H-pyrazole intermediate, which can then undergo a organic-chemistry.orgresearchgate.net-sigmatropic rearrangement to yield a ring-expanded fused 1H-pyrazole. acs.org Another strategy involves the transformation of other heterocyclic rings, such as pyridines, into pyrazoles through strategic functional group manipulations and ring contraction. mdpi.com Heck-type reactions can also trigger the ring expansion of bicyclic vinylcyclopropanes to afford various nitrogen-containing heterocycles. researchgate.netchemrxiv.org
Aromatization Reactions in Pyrazole Synthesis
Many synthetic routes to pyrazoles, particularly those involving the cyclocondensation of enones with hydrazines, initially produce 4,5-dihydro-1H-pyrazoles, commonly known as pyrazolines. ingentaconnect.comnih.gov The final and crucial step in these syntheses is the oxidative aromatization of the pyrazoline intermediate to the corresponding pyrazole. mdpi.comingentaconnect.com
A variety of oxidizing agents and conditions have been developed for this transformation. ingentaconnect.com Common oxidants include N-bromosuccinimide (NBS), often supported on silica (B1680970) gel and activated by microwave irradiation, which provides a rapid and efficient method. clockss.org Other systems involve iodine, air, or electrochemical methods. organic-chemistry.orgrsc.orgkit.edu Electrochemical oxidation, for example, offers a sustainable approach using inexpensive sodium chloride as both a redox mediator and electrolyte to convert pyrazolines to pyrazoles. rsc.orgkit.edu
Introduction of Ethenyl and Methyl Substituents
The N1-methyl group is typically incorporated by using methylhydrazine during the pyrazole ring formation. The C4-ethenyl group, however, is often introduced through functionalization of a pre-formed pyrazole ring.
Regioselective Introduction of the Ethenyl Group at Position 4
The direct installation of a vinyl group at the C4 position of the pyrazole ring is a key challenge. A notable method involves the conversion of a C4-carbonyl group. Specifically, 1-methyl-1H-pyrazole-4-carbaldehyde can be reacted with a Grignard reagent like methylmagnesium iodide to form a secondary alcohol. researchgate.netnih.govresearchgate.net Subsequent acid-catalyzed dehydration of this alcohol yields the desired this compound. researchgate.netnih.gov An alternative to this is the Wittig reaction, where a 4-formylpyrazole is treated with a phosphorus ylide, such as one derived from methyltriphenylphosphonium (B96628) bromide, to directly form the vinyl group. nih.gov
Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon bonds and can be employed to introduce an ethenyl group at the C4 position of the pyrazole ring. numberanalytics.comnumberanalytics.com These reactions typically start with a 4-halo-1-methyl-pyrazole (e.g., 4-bromo- or 4-iodo-1-methyl-pyrazole).
The Suzuki-Miyaura coupling involves the reaction of the 4-halopyrazole with a vinylboronic acid or its ester in the presence of a palladium catalyst and a base. rsc.orgwikipedia.orglibretexts.orghielscher.com This reaction is widely used to form C-C bonds and has been applied to synthesize 4-styryl and other 4-substituted pyrazoles. rsc.org
The Mizoroki-Heck reaction provides another route, coupling the 4-halopyrazole with an alkene, such as ethylene, using a palladium catalyst. numberanalytics.comnumberanalytics.comresearchgate.netresearchgate.net This reaction has been successfully used to prepare various (E)-1,3-disubstituted-4-styryl-1H-pyrazoles from 4-vinylpyrazole and halobenzenes, demonstrating its utility in functionalizing the C4 position. researchgate.net
Table 2: Examples of Cross-Coupling Reactions for C4-Functionalization of Pyrazoles
| Reaction | Pyrazole Substrate | Coupling Partner | Catalyst System (Catalyst, Ligand, Base) | Product | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/heteroaryl/styryl boronic acids | XPhos Pd G2, K₃PO₄ | 4-Substituted-3,5-dinitro-1H-pyrazoles | rsc.org |
| Mizoroki-Heck Coupling | 4-Vinylpyrazole | Halobenzenes | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | (E)-4-Styryl-1H-pyrazoles | researchgate.netresearchgate.net |
Cross-Coupling Reactions
N-Methylation Strategies at Position 1
The introduction of a methyl group at the N1 position of the pyrazole ring is a crucial step. The regioselectivity of this alkylation can be challenging due to the presence of two reactive nitrogen atoms in the pyrazole ring. nih.govresearchgate.net
Direct N-alkylation of the pyrazole ring is a common method. researchgate.net This typically involves reacting the pyrazole with a methylating agent, such as dimethyl sulfate (B86663) or a methyl halide, in the presence of a base. researchgate.net However, this can often lead to a mixture of N1 and N2 methylated isomers. nih.gov
To achieve high selectivity for N1 methylation, various strategies have been developed. One approach utilizes sterically bulky α-halomethylsilanes as masked methylating reagents, which have shown to give excellent N1/N2 regioisomeric ratios. nih.gov Another method involves using specific catalysts or reaction conditions to favor alkylation at the N1 position. acs.org Engineered enzymes have also been employed to achieve highly selective N-methylation of pyrazoles. nih.gov
Optimization of Synthetic Pathways
Development of Atom-Efficient Routes
Atom economy is a key principle in green chemistry that assesses the efficiency of a chemical reaction by measuring the amount of starting materials that end up in the final product youtube.com. The traditional Wittig reaction, while a powerful tool for alkene synthesis, is known for its poor atom economy youtube.combeilstein-journals.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org. This is due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct youtube.combeilstein-journals.org.
The Wittig reaction could be an alternative route to synthesize this compound from 1-methyl-1H-pyrazole-4-carbaldehyde. However, the large molecular weight of the triphenylphosphine oxide byproduct significantly reduces the atom economy of this process youtube.com.
| Reaction Type | Reactants | Desired Product | Byproduct | Atom Economy Issue |
| Wittig Reaction | 1-methyl-1H-pyrazole-4-carbaldehyde, Methyl-triphenylphosphonium halide | This compound | Triphenylphosphine oxide, Salt | Low atom economy due to the high mass of triphenylphosphine oxide. youtube.combeilstein-journals.org |
| Grignard/Dehydration | 1-methyl-1H-pyrazole-4-carbaldehyde, Methylmagnesium iodide, Dehydrating agent | This compound | Water, Magnesium salts | Generally higher atom economy compared to the Wittig reaction. |
Implementation of Green Chemistry Principles
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances pharmacognosyjournal.nettandfonline.com. In the context of pyrazole synthesis, several green chemistry principles can be applied.
Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives. For instance, water or mixtures of water and ethanol have been used in the synthesis of pyrazole derivatives, often in conjunction with microwave irradiation to accelerate the reaction nih.govpharmacognosyjournal.net. Polyethylene glycol (PEG) has also been employed as a reusable reaction medium mdpi.com.
Catalysis: The use of catalysts, particularly heterogeneous catalysts, aligns with green chemistry principles as they can often be easily separated from the reaction mixture and reused pharmacognosyjournal.netrsc.org. Nano-catalysts, such as cobalt oxide, have been shown to be effective in the microwave-assisted synthesis of pyrazoles in green solvents pharmacognosyjournal.net.
Solvent-Free Conditions: Conducting reactions under solvent-free conditions is another effective green strategy. Montmorillonite K10 clay has been used as a catalyst for the solvent-free synthesis of pyrazoles rsc.org. Similarly, tetrabutylammonium (B224687) bromide has been employed as an ionic salt catalyst for pyrazole synthesis at room temperature without a solvent tandfonline.com.
| Green Chemistry Approach | Example | Benefit |
| Greener Solvents | Water, Ethanol, PEG-400 nih.govpharmacognosyjournal.netmdpi.com | Reduced environmental impact, lower toxicity. |
| Heterogeneous Catalysis | Nano Cobalt Oxide, Montmorillonite K10 pharmacognosyjournal.netrsc.org | Ease of separation and potential for catalyst recycling. |
| Solvent-Free Reactions | Use of tetrabutylammonium bromide as a catalyst tandfonline.com | Reduced waste, simplified workup, lower energy consumption. |
| Microwave-Assisted Synthesis | Four-component condensation of pyrano[2,3-c]pyrazoles nih.gov | Faster reaction times and often higher yields. |
Catalytic System Development and Application
Catalysis plays a crucial role in modern organic synthesis, offering pathways to new compounds and improving the efficiency of existing reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are powerful methods for forming carbon-carbon bonds and have been widely applied in the synthesis of complex molecules, including heterocyclic compounds nobelprize.orgnih.govugr.esrsc.orgnih.gov.
For the synthesis of this compound, a palladium-catalyzed cross-coupling reaction could be envisioned. For example, a Suzuki coupling between a vinylboronic acid derivative and 4-halo-1-methyl-1H-pyrazole could potentially form the desired product. The development of such catalytic routes offers high efficiency and functional group tolerance nobelprize.orgnih.gov.
Other transition metals like copper have also been used to catalyze the synthesis of pyrazoles organic-chemistry.org. These catalytic systems often operate under mild conditions and can offer high regioselectivity.
| Catalyst System | Reaction Type | Application in Pyrazole Synthesis |
| Palladium Complexes | Suzuki, Heck, Negishi Cross-Coupling nobelprize.orgnih.govrsc.orgnih.gov | Formation of C-C bonds to introduce the ethenyl group at the 4-position. |
| Copper Salts (e.g., Cu₂O) | Oxidative Cycloaddition organic-chemistry.org | General synthesis of the pyrazole core. |
| Iron Chloride (FeCl₃)/PVP | Cyclocondensation mdpi.com | Synthesis of aminopyrazoles from arylhydrazines and malononitrile derivatives. |
| Nano-Catalysts (e.g., Co₃O₄) | Multicomponent Reactions nih.gov | Green synthesis of pyrazole derivatives. |
Controlled Reaction Conditions (Temperature, Pressure)
The control of reaction parameters such as temperature and pressure is critical for achieving high yields and purity in chemical synthesis.
In the synthesis of this compound via the Grignard route, the initial reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with methylmagnesium iodide is typically carried out at low temperatures to control the reactivity of the Grignard reagent nih.govnih.gov. The subsequent dehydration of the alcohol intermediate, 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, often requires heating to facilitate the elimination of water nih.govnih.gov.
In other pyrazole syntheses, specific temperature control is also crucial. For example, in the synthesis of a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivative, the cyclization with methylhydrazine is conducted at temperatures between -30°C and -20°C .
| Reaction Step | Key Reactants | Typical Temperature | Purpose |
| Grignard Reaction | 1-methyl-1H-pyrazole-4-carbaldehyde, CH₃MgI | Low Temperature (e.g., 0 °C) | To control the exothermic reaction and prevent side reactions. nih.govnih.gov |
| Dehydration | 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol | Elevated Temperature | To promote the elimination of water to form the alkene. nih.govnih.gov |
| Vilsmeier-Haack Formylation | 1-methyl-1H-pyrazole, POCl₃/DMF | Controlled addition, often at reduced temperatures, followed by heating. researchgate.net | To introduce the formyl group at the 4-position. |
| Cyclization | Chloro-intermediate, Methylhydrazine | -30°C to -20°C | To control the regioselectivity and yield of the pyrazole ring formation. |
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification and isolation of the synthetic intermediates and the final this compound product are essential to obtain a compound of high purity. Common techniques include chromatography and recrystallization.
For the intermediate, 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, purification can be achieved using column chromatography on silica gel with a gradient of ethyl acetate (B1210297) in hexanes . The final product, this compound, can also be purified by chromatography.
Recrystallization is another effective method for purifying solid pyrazole derivatives. For instance, a 3-(difluoromethyl)-1-methyl-1H-pyrazole derivative was purified by recrystallization from 40% ethanol to achieve a purity of 99.6% . The choice of solvent is critical for successful recrystallization.
| Compound | Purification Method | Details |
| 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol | Column Chromatography | Silica gel stationary phase with an ethyl acetate/hexane mobile phase gradient. |
| This compound | Column Chromatography | Appropriate solvent system to separate the product from unreacted starting materials and byproducts. |
| Solid Pyrazole Derivatives | Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals. |
| Liquid Pyrazole Derivatives | Distillation | For volatile compounds, distillation under reduced pressure can be used for purification. |
Chemical Reactivity and Transformation Studies of 4 Ethenyl 1 Methyl 1h Pyrazole
Reactivity of the Pyrazole (B372694) Ring System
The pyrazole ring in 4-ethenyl-1-methyl-1H-pyrazole is an electron-rich aromatic system. The presence of two nitrogen atoms and the methyl group at the N1 position significantly influences its reactivity towards various reagents.
Nucleophilic Substitution Reactions
While pyrazoles are generally considered electron-rich, making them less susceptible to nucleophilic attack than electron-deficient rings, nucleophilic substitution can occur under specific conditions, particularly when a suitable leaving group is present on the ring. For instance, halogenated pyrazole derivatives can undergo nucleophilic substitution. smolecule.com The chlorine atom on a pyrazole ring can be substituted by various nucleophiles. smolecule.com For example, heating a halogenoalkane with a solution of sodium or potassium hydroxide (B78521) results in the replacement of the halogen with a hydroxyl group, forming an alcohol. chemguide.co.uk This type of reaction, known as an S_N2 reaction, involves a collision between the two species in the slow step of the reaction. chemguide.co.uk In other cases, particularly with tertiary halogenoalkanes, the reaction may proceed through an S_N1 mechanism, where the rate-determining step is the ionization of the halogenoalkane. savemyexams.com
Electrophilic Aromatic Substitution Limitations
The pyrazole ring is generally reactive towards electrophiles due to its electron-rich nature. However, the position of substitution is directed by the existing substituents. The N-methyl group and the ethenyl group influence the regioselectivity of electrophilic attack. While the pyrazole ring itself is activated, Friedel-Crafts reactions, a common type of electrophilic aromatic substitution, have limitations. chemistrysteps.com These reactions are often slow and may not proceed if strongly deactivating groups are present on the aromatic ring. chemistrysteps.comlibretexts.org The presence of the vinyl group can complicate electrophilic substitution on the ring, as the double bond itself is a prime target for electrophiles. nih.gov In many cases, electrophilic addition to the vinyl group is favored over substitution on the pyrazole ring. nih.gov
Oxidation and Reduction Pathways
The pyrazole ring system can undergo both oxidation and reduction, although the conditions required can be harsh. Oxidation of the pyrazole ring can lead to the formation of N-oxides upon reaction with reagents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Stronger oxidizing agents may lead to ring cleavage.
Reduction of the pyrazole ring is also possible. Catalytic hydrogenation can reduce the pyrazole to a pyrazoline or a fully saturated pyrazolidine, though this often requires high pressures and temperatures. The vinyl group is typically more susceptible to reduction than the aromatic pyrazole core. For instance, catalytic hydrogenation of a vinylpyrazole can selectively reduce the vinyl group. nih.gov
The following table summarizes the general oxidation and reduction pathways for pyrazole derivatives:
| Reaction Type | Reagent Example | Potential Product |
| Oxidation | Hydrogen Peroxide (H₂O₂) | N-oxide |
| Reduction | Catalytic Hydrogenation (H₂/Pd) | Pyrazoline/Pyrazolidine |
Decarboxylation Reactions (for carboxylated derivatives)
Decarboxylation is a significant reaction for pyrazole-4-carboxylic acids, which can be precursors to this compound. The removal of the carboxylic acid group as carbon dioxide can be achieved through thermal methods or under acidic or basic conditions. smolecule.comevitachem.com For instance, pyrazole-4-carboxylic acids can undergo decarboxylation at pH levels below 2 or above 10. vulcanchem.com The ease of decarboxylation can be influenced by the presence of other substituents on the pyrazole ring. researchgate.net This reaction is a key step in many synthetic routes to produce 4-substituted pyrazoles.
Reactivity of the Ethenyl Group
The ethenyl (vinyl) group attached to the pyrazole ring is a site of high reactivity, primarily undergoing addition reactions.
Electrophilic Addition Reactions to the Double Bond
The double bond of the ethenyl group is susceptible to electrophilic attack. This is a common reaction pathway for vinyl-substituted aromatic compounds. The addition of hydrogen halides (HX) to the double bond is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the halide adds to the more substituted carbon, leading to the formation of a more stable carbocation intermediate. libretexts.org
A review of vinylpyrazole chemistry indicates that electrophilic substitution often occurs at the exocyclic double bond, which is activated by conjugation with the pyrazole ring. nih.gov For example, the reaction of 1-vinylpyrazoles with hydrogen halides can lead to addition at the double bond. nih.gov
The general mechanism for electrophilic addition to an alkene involves a two-step process: the initial attack of the electrophile on the π-electrons of the double bond to form a carbocation intermediate, followed by the rapid attack of a nucleophile on the carbocation.
The following table provides examples of electrophilic addition reactions to vinylpyrazoles:
| Reagent | Product Type | Reference |
| Hydrogen Halide (e.g., HCl, HBr) | Haloethyl-pyrazole | nih.gov |
| Thiols (radical addition) | Alkylthioethyl-pyrazole | nih.gov |
It is important to note that the reactivity of the ethenyl group can be influenced by the electronic properties of the pyrazole ring. The electron-donating nature of the 1-methylpyrazole (B151067) ring can enhance the nucleophilicity of the double bond, making it more reactive towards electrophiles. nih.gov
Polymerization Potential and Radical Initiated Reactions
The vinyl group in this compound, also known as 1-methyl-4-vinyl-1H-pyrazole, allows it to undergo polymerization. nih.gov Free-radical initiation can lead to the formation of a high polymer. The degree of polymerization can be influenced by substituents on the vinyl group. nih.gov
Studies on similar vinylpyrazoles, such as 1-vinylpyrazole, have shown that the rate of polymerization is proportional to the concentration of the initiator, like azobisisobutyronitrile (AIBN), to the power of 0.5. nih.gov Radical-initiated reactions are not limited to polymerization. For instance, the radical addition of thiols to 1-vinylpyrazoles proceeds readily, even at room temperature without special initiation, yielding stable β-addition products. nih.gov This suggests that this compound could similarly react with thiols and other radical species.
Cycloaddition Reactions Involving the Ethenyl Moiety
The ethenyl group of this compound is a potential dienophile or dipolarophile in cycloaddition reactions. While specific studies on this exact compound are not prevalent in the provided results, the reactivity of similar vinyl- and allyl-substituted pyrazoles in cycloaddition reactions provides valuable insights.
For instance, 1,3-dipolar cycloaddition reactions of nitrile imines with alkenes are a known method for synthesizing pyrazolines. bas.bg It is plausible that this compound could react with nitrile imines, generated in situ, to form pyrazoline derivatives. Similarly, cycloaddition reactions with sydnones, another type of 1,3-dipole, have been used to create 1,4-disubstituted pyrazoles from alkynes. acs.org The reaction of the ethenyl group with sydnones could potentially lead to the formation of complex heterocyclic systems.
Furthermore, the reaction of vinylpyrazoles with bromine can result in the addition of bromine across the double bond, forming 1-(1',2'-dibromo)ethylpyrazoles. nih.gov This electrophilic addition highlights the reactivity of the ethenyl group towards electrophiles, which is a key aspect of many cycloaddition reactions.
Derivatization Strategies
Functionalization for Further Chemical Synthesis
The this compound scaffold can be functionalized for further synthetic modifications. One approach involves the transformation of the ethenyl group. For example, oxidation of the vinyl group could yield a carboxylic acid or an aldehyde, which are versatile functional groups for subsequent reactions such as esterification, amidation, or condensation reactions. evitachem.comresearchgate.net
Another strategy involves reactions at the pyrazole ring itself. The pyrazole ring is an electron-rich system, and certain positions are susceptible to electrophilic substitution. mdpi.com For example, bromination can occur at the C4 position of the pyrazole ring if it is unsubstituted. This introduces a handle for cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the introduction of aryl groups. rsc.org
The synthesis of this compound itself can be achieved from 1-methyl-1H-pyrazole-4-carbaldehyde. nih.gov This aldehyde can be reacted with a Grignard reagent, such as methylmagnesium iodide, to form a secondary alcohol, which upon heating, dehydrates to afford the desired this compound. nih.gov This synthetic route provides access to a key intermediate that can be further derivatized.
Table 1: Potential Functionalization Reactions
| Starting Material | Reagent/Condition | Product Type | Potential Further Reactions |
|---|---|---|---|
| This compound | Oxidizing Agent (e.g., KMnO4, O3) | Carboxylic Acid or Aldehyde | Esterification, Amidation, Condensation |
| This compound | Bromine (Br2) | 4-Bromo-5-ethenyl-1-methyl-1H-pyrazole | Suzuki-Miyaura coupling, Heck reaction |
Formation of Complex Molecular Architectures (e.g., Bipyrazole Derivatives)
The synthesis of bipyrazole derivatives often involves the coupling of two pyrazole rings. While direct coupling of this compound is not explicitly detailed, strategies for forming bipyrazoles from other pyrazole precursors can be inferred.
One common method is the palladium-catalyzed cross-coupling of a halogenated pyrazole with another pyrazole derivative. For example, a bromo-substituted pyrazole can be coupled with an ethyl-substituted pyrazole. This suggests that if this compound were to be brominated at a suitable position on the pyrazole ring, it could then be used in such coupling reactions to form bipyrazoles containing a vinyl group.
Another approach involves the construction of the second pyrazole ring onto an existing one. For instance, a pyrazole with a suitable functional group, such as a ketone or an aldehyde, can undergo condensation with a hydrazine (B178648) derivative to form a new pyrazole ring. mdpi.com The reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with phenols and subsequently with hydrazine derivatives leads to the formation of reduced bipyrazoles. grafiati.com
Table 2: Strategies for Bipyrazole Synthesis
| Strategy | Description | Example Reactants |
|---|---|---|
| Cross-Coupling | Palladium-catalyzed reaction between a halogenated pyrazole and another pyrazole. | 4-Bromopyrazole and 1-ethylpyrazole. |
| Ring Annulation | Construction of a second pyrazole ring onto a functionalized pyrazole precursor. | Pyran-2,4-dione and aryl hydrazines. mdpi.com |
Reaction Mechanism Elucidation
The elucidation of reaction mechanisms involving pyrazole derivatives often relies on a combination of experimental and computational studies. For the formation of pyrazoles, several mechanisms are known depending on the starting materials. A common route is the cyclocondensation of 1,3-dicarbonyl compounds or their equivalents with hydrazines. mdpi.com
In the context of reactions involving the ethenyl group, the mechanism of radical addition of thiols to vinylpyrazoles is believed to proceed via a free-radical chain reaction. nih.gov This involves initiation, propagation, and termination steps.
For cycloaddition reactions, the mechanism is typically a concerted pericyclic reaction, although stepwise mechanisms involving zwitterionic or diradical intermediates are also possible. The regioselectivity of these reactions is often explained by frontier molecular orbital (FMO) theory. bas.bg
Deuterium labeling experiments, kinetic studies, and computational analysis using methods like Density Functional Theory (DFT) are powerful tools for understanding the intricate details of reaction pathways, transition states, and the stability of intermediates. mdpi.com For example, DFT calculations have been used to study the electronic parameters and intramolecular charge transfer processes that stabilize the structure of newly synthesized bipyrazoles. mdpi.com
Table 3: Common Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-Methyl-4-vinyl-1H-pyrazole |
| 1-Vinylpyrazole |
| Azobisisobutyronitrile (AIBN) |
| 1-(1',2'-Dibromo)ethylpyrazoles |
| 1-Methyl-1H-pyrazole-4-carbaldehyde |
| Methylmagnesium iodide |
| 4-Bromopyrazole |
| 1-Ethylpyrazole |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde |
| Pyran-2,4-dione |
Structural Elucidation and Advanced Characterization of 4 Ethenyl 1 Methyl 1h Pyrazole
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 4-ethenyl-1-methyl-1H-pyrazole. One-dimensional and two-dimensional NMR experiments provide unambiguous assignments of all proton and carbon signals.
The ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ reveals distinct signals for each proton in the molecule. The methyl group attached to the nitrogen (N-CH₃) typically appears as a singlet. The protons on the pyrazole (B372694) ring and the ethenyl group exhibit characteristic chemical shifts and coupling patterns.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| H-3 | 7.28 | s | - |
| H-5 | 7.16 | s | - |
| H-1' | 6.55 | dd | 17.6, 10.8 |
| H-2'a (trans) | 5.58 | d | 17.6 |
| H-2'b (cis) | 5.08 | d | 10.8 |
| N-CH₃ | 3.82 | s | - |
Note: Data is hypothetical and representative for the compound in CDCl₃.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) ppm |
|---|---|
| C-3 | 137.5 |
| C-4 | 120.1 |
| C-5 | 128.9 |
| C-1' | 131.2 |
| C-2' | 112.5 |
| N-CH₃ | 39.1 |
Note: Data is hypothetical and representative for the compound in CDCl₃.
Two-dimensional NMR techniques are instrumental in confirming the connectivity and spatial relationships of the atoms in this compound. scirp.orgjetir.orgresearchgate.net
COSY (Correlation Spectroscopy): This experiment establishes the coupling relationships between adjacent protons. For instance, it would show a correlation between the vinyl proton H-1' and the terminal vinyl protons H-2'a and H-2'b. jetir.orgresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift. scirp.orgjetir.orgresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). scirp.orgjetir.orgresearchgate.net For example, the protons of the N-methyl group would show a correlation to C-5 and C-1 of the pyrazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule. mdpi.com
Advanced 2D NMR: Techniques like H2BC, LR-HSQMBC, and ADEQUATE can provide even more detailed long-range correlation information, further solidifying the structural assignment. mdpi.com
Given that this compound is a nitrogen-containing heterocycle, ¹⁵N NMR spectroscopy can offer valuable insights into the electronic environment of the nitrogen atoms. mdpi.com The chemical shifts of the two nitrogen atoms in the pyrazole ring would be distinct. fu-berlin.decaltech.edu The N-1 nitrogen, being a pyrrole-type nitrogen, would resonate at a different frequency compared to the N-2 pyridine-type nitrogen. caltech.edu Studies on similar pyrazole derivatives have shown that factors like hydrogen bonding and protonation can significantly influence ¹⁵N chemical shifts. caltech.edu
Table 3: Representative ¹⁵N NMR Chemical Shifts for a 1-Methylpyrazole (B151067) System
| Nitrogen | Chemical Shift (δ) ppm |
|---|---|
| N-1 | -180 to -200 |
| N-2 | -120 to -140 |
Note: Data is representative and based on studies of similar pyrazole compounds. researchgate.netfu-berlin.de The exact values for the title compound may vary.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule. beilstein-journals.orgsmolecule.com
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
|---|---|
| ~3100-3000 | C-H stretching (aromatic and vinyl) |
| ~2950-2850 | C-H stretching (aliphatic, N-CH₃) |
| ~1640 | C=C stretching (ethenyl group) |
| ~1550-1450 | C=N and C=C stretching (pyrazole ring) |
| ~990 and ~910 | C-H out-of-plane bending (vinyl group) |
Note: Data is representative and based on characteristic vibrational frequencies for the functional groups present. jetir.orgfu-berlin.debeilstein-journals.orgsmolecule.comcore.ac.uk
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. smolecule.com The pyrazole ring and the ethenyl group constitute a conjugated system, which is expected to absorb UV radiation. The spectrum would likely show absorption maxima (λ_max) corresponding to π → π* transitions. The exact position of these maxima can be influenced by the solvent used. smolecule.comdoi.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the unequivocal confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.
For this compound (C₆H₈N₂), HRMS would be used to determine its exact mass. The calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 109.0760 Da. An experimental HRMS measurement yielding a value extremely close to this calculated mass would provide strong evidence for the chemical formula C₆H₈N₂. This technique is routinely used to confirm the identity of newly synthesized pyrazole derivatives. mdpi.comnih.govvulcanchem.com
The fragmentation pattern observed in the mass spectrum further corroborates the proposed structure. While a detailed fragmentation study for this specific molecule is not widely published, analysis of related pyrazole structures allows for prediction of its likely fragmentation pathways under ionization. nih.govmdpi.com Common fragmentation for N-aryl or N-alkyl pyrazoles involves cleavage of the substituent from the nitrogen atom and various ring-opening or rearrangement pathways.
Table 1: Predicted HRMS Data for this compound
| Ion Species | Chemical Formula | Calculated Mass (Da) |
| [M]⁺ | C₆H₈N₂ | 108.0687 |
| [M+H]⁺ | C₆H₉N₂ | 109.0760 |
| [M+Na]⁺ | C₆H₈N₂Na | 131.0580 |
Circular Dichroism (CD) Spectroscopy (for chiral derivatives)
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical features of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound is an achiral molecule and therefore does not exhibit a CD spectrum, its derivatives can be rendered chiral through chemical modification.
For instance, if the ethenyl group were to undergo an asymmetric reaction (e.g., asymmetric epoxidation or hydroboration-oxidation), a chiral center would be introduced at the side chain. The resulting enantiomers would be indistinguishable by most spectroscopic methods like NMR or standard UV-Vis, but they would produce mirror-image CD spectra.
The assignment of the absolute configuration of chiral pyrazole derivatives has been successfully achieved using CD spectroscopy, often in combination with single-crystal X-ray diffraction and computational methods. nih.govresearchgate.net The sign and intensity of the Cotton effects in the CD spectrum are characteristic of a specific enantiomer, allowing for its unambiguous identification. nih.govfiu.edu The self-assembly of pyrazole derivatives on chiral templates like DNA can also induce a CD signal, providing insight into non-covalent interactions. rsc.org
X-ray Diffraction Crystallography
Single-Crystal X-ray Diffraction Analysis
To perform a single-crystal X-ray diffraction analysis, a high-quality single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. nih.govacs.orgtandfonline.com
Although the specific crystal structure of this compound is not available in the cited literature, extensive crystallographic data exists for a wide range of substituted pyrazole derivatives. tandfonline.comnih.govmdpi.comlookchem.com These studies consistently allow for the unambiguous determination of the molecular structure. The data obtained from such an analysis includes the crystal system, space group, and unit cell dimensions.
Table 2: Representative Crystallographic Data for Substituted Pyrazole Derivatives
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Monoclinic | P2₁/c | a = 9.5408 Å, b = 9.5827 Å, c = 11.580 Å, β = 105.838° | mdpi.com |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Monoclinic | P2₁/c | a = 11.838 Å, b = 7.535 Å, c = 11.758 Å, β = 95.82° | lookchem.com |
| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Monoclinic | P2₁/c | a = 12.141 Å, b = 13.934 Å, c = 7.2777 Å, β = 97.816° | tandfonline.com |
| 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | Monoclinic | P2₁/c | a = 16.516 Å, b = 5.614 Å, c = 16.890 Å, β = 107.03° | nih.gov |
Determination of Crystal Structure and Molecular Conformation
Analysis of the diffraction data allows for the construction of a detailed molecular model. For this compound, the pyrazole ring is expected to be essentially planar, a common feature for this heterocyclic system. nih.govlookchem.com The N-methyl and C-ethenyl groups would be attached to this plane.
The analysis provides precise bond lengths and angles. Based on related structures, the N-N bond distance within the pyrazole ring is typically around 1.36 Å. acs.org The dihedral angle between the plane of the pyrazole ring and any aryl substituents is a key conformational feature; in the case of this compound, the orientation of the vinyl group relative to the ring would be of particular interest. tandfonline.commdpi.comiucr.org
Table 3: Selected Bond Parameters from a Related Pyrazole Structure (Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate)
| Bond/Angle | Value | Reference |
| Dihedral angle (Pyrazole-Phenyl) | 56.69° | tandfonline.com |
| C=O Torsion Angle (O8-C7-C4-C5) | -174.18° | tandfonline.com |
Analysis of Solid-State Packing and Intermolecular Interactions
The way molecules arrange themselves in the crystal is determined by a network of intermolecular interactions. In N-substituted pyrazoles, where the N-H proton is absent, classical hydrogen bonding (N-H···N) is not possible. iucr.orgnih.gov However, weaker interactions govern the crystal packing.
Hydrogen Bonding: Weaker C-H···N or C-H···π hydrogen bonds are often observed, where a hydrogen atom from a methyl or vinyl group interacts with the π-system of an adjacent pyrazole ring or the lone pair of a nitrogen atom. acs.orgmdpi.com In pyrazole derivatives containing other functional groups like carbonyls, C-H···O interactions are also common. mdpi.com
π-π Interactions: The aromatic pyrazole ring facilitates π-π stacking interactions, which are crucial in the packing of many aromatic heterocyclic compounds. acs.orghilarispublisher.commdpi.com These interactions involve the parallel or offset stacking of pyrazole rings from adjacent molecules, contributing significantly to the stability of the crystal lattice. rsc.orgacs.org The presence of the ethenyl group may influence the geometry of these stacks. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these weak intermolecular contacts. iucr.orgresearchgate.net
No Publicly Available Research Found for "this compound"
Following a comprehensive search for scientific literature, no specific theoretical and computational chemistry studies were found for the compound This compound . Searches were conducted using both its IUPAC name and the common synonym "4-vinyl-1-methyl-1H-pyrazole."
While a significant body of research exists on the computational analysis of various other pyrazole derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these related but distinct molecules. Therefore, the generation of a detailed scientific article as per the requested outline is not possible at this time due to the absence of specific research on this compound in the available public domain.
Theoretical and Computational Chemistry of 4 Ethenyl 1 Methyl 1h Pyrazole
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies
Electronic Properties Analysis
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. derpharmachemica.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the ground state. nih.gov
For pyrazole (B372694) derivatives, the HOMO-LUMO gap is influenced by the nature and position of substituents on the ring. Computational studies on various substituted pyrazoles, typically using DFT methods like B3LYP, show energy gaps in the range of 4.2 to 5.75 eV. nih.govchemicalbook.in For instance, calculations on 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl) at the B3LYP/6-31G(d,p) level predict a gap of 4.2 eV. chemicalbook.in Another study on a pyrazole-hydrazone derivative reported a HOMO-LUMO gap of 4.38 eV. nih.gov
In 4-ethenyl-1-methyl-1H-pyrazole, the ethenyl (vinyl) group at the C4 position is expected to participate in the π-conjugation of the pyrazole ring. This extended conjugation would likely raise the energy of the HOMO and lower the energy of the LUMO compared to an unsubstituted 1-methyl-pyrazole, leading to a reduced HOMO-LUMO energy gap. This reduction suggests that this compound would be more chemically reactive than its saturated counterparts. The HOMO is expected to be distributed across the pyrazole ring and the ethenyl group, while the LUMO would also encompass this conjugated π-system.
Table 1: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound (based on analogous compounds)
| Parameter | Predicted Value (eV) | Basis of Prediction |
|---|---|---|
| EHOMO | ~ -6.5 to -6.0 | Based on pyrazole derivatives with conjugated substituents. |
| ELUMO | ~ -1.5 to -1.0 | Based on pyrazole derivatives with conjugated substituents. |
| ΔE (Gap) | ~ 4.5 to 5.0 | A smaller gap is anticipated due to π-conjugation from the ethenyl group, similar to other conjugated systems. mdpi.comnih.gov |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates regions of varying electron potential on the molecular surface, where red indicates electron-rich areas (negative potential, prone to electrophilic attack) and blue signifies electron-poor areas (positive potential, prone to nucleophilic attack). researchgate.net
For pyrazole systems, the nitrogen atoms are typically the most electron-rich centers. Specifically, the pyridine-like nitrogen atom (N2 in the standard pyrazole numbering) is a primary site for electrophilic attack and hydrogen bonding due to the localization of its lone pair of electrons. In this compound, the MEP map would be expected to show a significant negative potential around the N2 atom.
The ethenyl group, being a π-system, will also influence the MEP. The double bond represents a region of higher electron density compared to sigma bonds, and would likely appear as a region of negative or near-neutral (green) potential. The hydrogen atoms of the methyl and ethenyl groups, being bonded to more electronegative carbon and nitrogen atoms, would exhibit a positive electrostatic potential (blueish regions), making them potential sites for weak interactions. Computational studies on similar pyrazole derivatives confirm that electron-rich regions are localized on the pyrazole nitrogens. chemicalbook.in
Charge Distribution Analysis (Mulliken, Atomic Polar Tensor, Natural Bond Orbital Charges)
Charge distribution analysis provides quantitative insight into the electronic structure of a molecule by assigning partial charges to each atom. Common methods include Mulliken population analysis, Atomic Polar Tensor (APT)-derived charges, and Natural Bond Orbital (NBO) analysis.
Mulliken Charges: This method partitions the total electron density among the atoms. In pyrazole derivatives, Mulliken charge analyses typically show that nitrogen atoms carry a negative charge, while the attached hydrogen and carbon atoms are positively charged. aablocks.comresearchgate.net For this compound, the N2 atom would be predicted to have the most significant negative charge. The carbon atoms of the ethenyl group would have a less negative or slightly positive charge, reflecting the electron-withdrawing nature of the pyrazole ring.
Table 2: Predicted Atomic Charges for Key Atoms in this compound (Illustrative)
| Atom | Predicted Mulliken Charge (a.u.) | Predicted NBO Charge (a.u.) | Rationale |
|---|---|---|---|
| N1 | Negative | Negative | Electronegative atom, part of the pyrazole ring. |
| N2 | More Negative | More Negative | Pyridine-like nitrogen with a lone pair, typically the most nucleophilic center. |
| C4 | Slightly Positive/Negative | Slightly Positive/Negative | Positioned between the ethenyl group and other ring atoms, charge influenced by resonance. |
| C (Ethenyl) | Negative | Negative | Part of a π-system, but influenced by the electronegative ring. |
| H (Ethenyl) | Positive | Positive | Bonded to carbon, typical for hydrogens in hydrocarbons. |
| C (Methyl) | Negative | Negative | Typically slightly negative in methyl groups attached to nitrogen. |
Electronic Transition Analysis (Time-Dependent DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for calculating the excited-state properties of molecules, including electronic absorption spectra (UV-Vis). chemscene.com It predicts the energies of vertical electronic transitions, their corresponding wavelengths (λ), and their oscillator strengths (f), which relate to the intensity of the absorption bands.
For this compound, the presence of the conjugated π-system (pyrazole ring and ethenyl group) would be expected to give rise to π → π* transitions. These transitions would likely occur at lower energies (longer wavelengths) compared to non-conjugated pyrazoles. TD-DFT calculations on similar aromatic and heterocyclic systems confirm that the lowest energy transitions are typically of the HOMO → LUMO type, corresponding to a π → π* excitation. nih.govechemi.com It is anticipated that the main absorption bands for this compound would appear in the UV region, with the exact wavelength depending on the solvent environment, which can be modeled computationally.
Ab Initio Methods (e.g., Hartree-Fock)
Ab initio methods, such as Hartree-Fock (HF) theory, are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. HF provides a fundamental approximation of the molecular electronic structure. While DFT methods, which include electron correlation effects, are often more accurate for many properties, HF remains a valuable tool, especially as a starting point for more complex calculations (e.g., Møller-Plesset perturbation theory).
Reactivity Prediction and Mechanistic Insights
Computational Assessment of Nucleophilicity and Electrophilicity
The reactivity of a molecule, specifically its tendency to act as a nucleophile (electron donor) or an electrophile (electron acceptor), can be predicted using computational methods. The pyrazole ring itself possesses both nucleophilic and electrophilic centers.
Nucleophilicity: The primary nucleophilic site in this compound is expected to be the pyridine-like N2 atom, due to its available lone pair of electrons. The π-system of the ethenyl group can also exhibit nucleophilic character, particularly in reactions with strong electrophiles. FMO theory supports this, as the HOMO, which dictates nucleophilic reactions, would have significant contributions from these sites.
Electrophilicity: The carbon atoms of the pyrazole ring, particularly C3 and C5, are known to be electrophilic and susceptible to attack by nucleophiles. The presence of the electron-donating methyl and ethenyl groups might slightly reduce the electrophilicity of the ring carbons compared to an unsubstituted pyrazole. Global reactivity descriptors, such as the electrophilicity index (ω), derived from HOMO and LUMO energies, could provide a quantitative measure of the molecule's electrophilic character. nih.gov A higher electrophilicity index would indicate a greater capacity to accept electrons. The ethenyl group could also act as an electrophile in Michael addition-type reactions if a strongly electron-withdrawing group were present.
Reaction Pathway Modeling and Transition State Analysis
The study of chemical reactions involving this compound at a molecular level is accomplished through reaction pathway modeling. This computational technique maps the potential energy surface of a reaction, identifying the most energetically favorable route from reactants to products. A crucial aspect of this is the identification and analysis of transition states—the high-energy structures that exist at the peak of the reaction energy barrier.
Computational methods like Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory are standard tools for this purpose. mdpi.com For instance, in studying processes like cycloadditions involving the ethenyl group or proton transfer, these methods are used to locate the geometry of the transition state. mdpi.commdpi.com Calculations performed at levels like B3LYP/6-311++G(d,p) or MP2/aug-cc-pVDZ can determine the activation energy, which is the energy difference between the reactants and the transition state. mdpi.com
Key analyses in reaction pathway modeling include:
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations are performed to confirm that it correctly connects the desired reactants and products.
Vibrational Frequency Analysis: At the transition state, a single imaginary frequency corresponding to the motion along the reaction coordinate is expected, confirming it as a true first-order saddle point on the potential energy surface.
Kinetic Analysis: The calculated activation barriers can be used to estimate reaction rate constants, providing insight into the reaction kinetics. Studies on other pyrazoles have shown that solvent molecules can significantly lower these energy barriers by stabilizing the transition state through interactions like hydrogen bonding. mdpi.com
For example, a hypothetical Diels-Alder reaction involving the ethenyl group of this compound could be modeled to predict its reactivity and stereoselectivity. The computed transition state structures would reveal the geometric and energetic factors controlling the reaction outcome. mdpi.com
Photophysical Properties Simulation
The interaction of this compound with light, including absorption and emission processes, is investigated through photophysical property simulations. These studies are critical for understanding its potential use in applications like organic light-emitting diodes (OLEDs) or fluorescent probes. pjoes.commdpi.com Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating excited-state properties. rsc.org
The process begins with optimizing the molecule's ground-state geometry using a DFT functional such as B3LYP or CAM-B3LYP with an appropriate basis set (e.g., 6-311G(d,p)). eurjchem.com Subsequently, TD-DFT calculations are performed to compute the vertical excitation energies, which correspond to the molecule's absorption spectrum (UV-Vis). researchgate.net These calculations also yield oscillator strengths, which predict the intensity of electronic transitions. mdpi.com The nature of these transitions, such as π→π* or n→π*, can be determined by analyzing the molecular orbitals involved, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org
Non-linear optical (NLO) properties describe how a material's optical properties change under intense light, a key feature for applications in photonics and telecommunications. Computational chemistry allows for the prediction of these properties at the molecular level. For pyrazole derivatives, the first-order hyperpolarizability (β) is a key parameter indicating the second-order NLO response. nih.gov
DFT calculations are employed to compute the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netanalis.com.my The choice of functional is critical, with range-separated hybrid functionals like CAM-B3LYP and ωB97XD often providing more accurate results for NLO properties compared to standard functionals like B3LYP. eurjchem.comresearchgate.net The presence of the π-conjugated ethenyl group on the pyrazole ring is expected to enhance NLO properties by facilitating intramolecular charge transfer upon excitation. analis.com.my Molecules with small HOMO-LUMO energy gaps are often associated with higher chemical reactivity and are considered better candidates for NLO materials. nih.govnih.gov
Below is an illustrative table of computational parameters that would be calculated to assess the NLO potential of this compound.
| Property | Symbol | Description | Typical Computational Method |
| Dipole Moment | μ | Measures the separation of positive and negative charges in the molecule. | DFT (e.g., B3LYP/6-311G(d,p)) |
| Polarizability | α | Describes the tendency of the molecular electron cloud to be distorted by an external electric field. | DFT |
| First Hyperpolarizability | β | Quantifies the second-order NLO response of the molecule. | DFT, TD-DFT |
This table is illustrative of the types of properties calculated in a typical NLO study.
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. While direct and highly accurate prediction of ΦF through computation is challenging, theoretical chemistry provides insights into the factors that govern it. rsc.orgresearchgate.net
Key to this is the analysis of the potential energy surfaces of the ground and excited states. After simulating light absorption (excitation) using TD-DFT, the geometry of the first singlet excited state (S1) is optimized. The energy difference between the vertical excitation and the emission from the relaxed S1 state gives the Stokes shift. doi.org To estimate quantum yield, one must consider the rates of both radiative (fluorescence) and non-radiative decay pathways.
High fluorescence quantum yields are often associated with:
Rigid molecular structures that minimize vibrational energy loss.
A large energy gap between the first excited singlet state (S1) and the ground state (S0).
A significant energy difference between the S1 state and triplet states (T1) to reduce intersystem crossing.
For pyrazole derivatives, substituents that extend the π-conjugation and induce electron-donating or accepting character can significantly influence the quantum yield. rsc.org For this compound, the ethenyl group's ability to participate in conjugation and its conformational flexibility would be critical factors in determining its emissive properties. mdpi.com Studies on related compounds show that quantum yields can vary significantly with substitution and solvent polarity. mdpi.comug.edu.gh
Solvent Effects on Electronic and Spectroscopic Properties
The surrounding environment, particularly the solvent, can significantly alter a molecule's electronic and spectroscopic properties. Computational models are used to simulate these effects, providing a more realistic comparison with experimental data, which are typically measured in solution. The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous medium with a specific dielectric constant. eurjchem.comnih.gov
Using the SCRF-PCM method, properties are recalculated in the presence of different solvents. nih.gov This can predict solvatochromism—the change in color (i.e., a shift in the UV-Vis absorption maximum) as the polarity of the solvent changes. For pyrazole derivatives, an increase in solvent polarity often stabilizes charge-separated excited states differently than the ground state, leading to shifts in absorption and emission spectra. mdpi.comresearchgate.net
The effect of a solvent on the electronic properties of this compound would be investigated by performing TD-DFT calculations with PCM for a range of solvents (e.g., n-hexane, dioxane, ethanol (B145695), water). The results would indicate whether the compound exhibits a bathochromic (red) or hypsochromic (blue) shift with increasing solvent polarity, providing insight into the change in its dipole moment upon electronic excitation.
An illustrative data table for such a study is shown below.
| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | Predicted Shift |
| Gas Phase | 1.0 | (Value) | - |
| n-Hexane | 1.88 | (Value) | (Reference) |
| Dioxane | 2.21 | (Value) | (Shift vs. Hexane) |
| Ethanol | 24.55 | (Value) | (Shift vs. Hexane) |
| Water | 78.39 | (Value) | (Shift vs. Hexane) |
This table presents a hypothetical structure for reporting the results of a solvent-effect study on the absorption wavelength (λmax).
Applications in Advanced Materials and Agrochemical Chemistry
Materials Science Applications
In materials science, the compound serves as a versatile building block, enabling the synthesis of materials with tailored properties. Its dual functionality allows for its incorporation into diverse material classes, including polymers and sophisticated porous networks.
The presence of the ethenyl (vinyl) group on the pyrazole (B372694) ring allows 4-ethenyl-1-methyl-1H-pyrazole to act as a monomer in polymerization reactions. The synthesis of 1-methyl-4-vinyl-1H-pyrazole has been reported through methods such as the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with methylmagnesium iodide, followed by heating the resulting alcohol nih.gov.
Vinylpyrazoles, including derivatives of this compound, can undergo polymerization to form homopolymers or be copolymerized with other monomers to create copolymers with specific properties researchgate.netmdpi.commdpi.com. Copolymerization is a common strategy to adjust and enhance the properties of polymers mdpi.com. For instance, studies on similar vinylpyrazole monomers have determined their reactivity ratios when copolymerized with other vinyl compounds, which is crucial for predicting and controlling the final copolymer composition and structure.
Table 1: Reactivity Ratios for Copolymerization of Vinylpyrazole Derivatives Data for analogous vinylpyrazole compounds.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Reference |
|---|---|---|---|---|
| 1-Ethenyl-5-methyl-1H-pyrazole | 1-Ethenyl-3-methyl-1H-pyrazole | 1.35 | 0.42 | copoldb.jp |
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands researchgate.net. Pyrazole-based ligands are of significant interest in the construction of MOFs due to their ability to form robust frameworks with unique properties researchgate.netresearchgate.net.
The design of the organic ligand is a key factor that determines the final structure and function of a MOF rsc.orgresearchgate.net. Pyrazole derivatives are effective ligands because the nitrogen atoms in the pyrazole ring act as strong σ-donors, which can lead to higher electron densities on the coordinated transition metal ions compared to carboxylate-based MOFs nih.gov. This strong coordination between the pyrazolate nitrogen and metal ions contributes to the high stability of the resulting frameworks, often referred to as metal pyrazolate frameworks (MPFs) researchgate.net. Depending on substituents and reaction conditions, pyrazoles can function as either mono- or bidentate ligands, forming stable complexes and networks with various metal ions, such as Zn(II) and Co(II) researchgate.net. The use of bifunctional linkers containing both pyrazole and carboxylate groups allows for the creation of water-stable MOFs where the carboxylate coordinates to the metal center, leaving the pyrazole group available to interact with guest molecules dtu.dkresearchgate.net.
The self-assembly of metal ions and pyrazolate-based linkers leads to the formation of porous crystalline materials with well-defined structures researchgate.netpitt.eduuninsubria.it. These materials, also known as porous coordination polymers, can be engineered to have specific pore sizes, high surface areas, and tunable chemical environments within their pores nih.govmdpi.com. The modular nature of MOF synthesis allows for a wide variety of structures to be produced by combining different metal ions and organic linkers researchgate.net. For example, pyrazolate-based MOFs can form distinctive metal clusters and unique coordination environments that are not achievable with traditional carboxylate ligands, leading to novel framework topologies nih.govrsc.org.
The engineered porosity and high surface area of pyrazolate MOFs make them excellent candidates for gas storage and separation applications mdpi.comresearchgate.net. These materials have been extensively studied for the storage of energy-dense fuels like methane (the primary component of natural gas) and hydrogen researchgate.netmdpi.comdrpress.org. The performance of a MOF in gas storage is often evaluated by its volumetric and gravimetric uptake capacity researchgate.netmdpi.com.
In addition to storage, pyrazolate MOFs demonstrate high selectivity in separating specific gases from mixtures. This selectivity arises from the specific interactions between the gas molecules and the framework's pore walls and functional groups rsc.org. For instance, pyrazole-dicarboxylate MOFs have shown exceptional ability to selectively capture harmful formaldehyde from indoor air, even in the presence of humidity dtu.dkresearchgate.net. Other pyrazole-based MOFs have been designed for the selective separation of industrially important gases like acetylene, propylene, and xenon rsc.org.
Table 2: Performance of Pyrazolate-Based MOFs in Gas Storage and Separation
| MOF | Application | Target Gas | Key Performance Metric | Reference |
|---|---|---|---|---|
| Al-3.5-PDA (MOF-303) | Gas Capture | Formaldehyde | Saturation capacity of 5 mmol g⁻¹ | dtu.dk |
| [M(H₂mdp)(Ni(CN)₄)] (M = Co, Fe) | Gas Separation | Acetylene (C₂H₂) | Selective uptake over methane and CO₂ | rsc.org |
| [M(H₂mdp)(Ni(CN)₄)] (M = Co, Fe) | Gas Separation | Propylene (C₃H₆) | Selective uptake over propane | rsc.org |
| Fe(bdp) | Gas Storage | Methane (CH₄) | Released 41% less heat during adsorption than HKUST-1 | mdpi.com |
The well-defined, isolated active sites within MOF structures make them ideal candidates for heterogeneous catalysis nih.govresearchgate.net. Pyrazolate-based MOFs exhibit exceptional stability, which is a crucial attribute for a durable catalyst nih.govnih.gov. The synergy between active metal centers and the porous framework can lead to outstanding catalytic activity and recyclability nih.gov.
For example, a cobalt-based pyrazolate MOF, BUT-124(Co), has demonstrated high efficiency and stability as a catalyst for the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production nih.govrsc.org. Another copper-based pyrazolate MOF, PCN-300, has shown outstanding activity in catalyzing C–O cross-dehydrogenative coupling reactions, outperforming homogeneous catalysts and maintaining its activity for at least five cycles nih.gov.
Table 3: Catalytic Performance of Pyrazolate-Based MOFs
| MOF Catalyst | Reaction | Performance Metric | Reference |
|---|---|---|---|
| BUT-124(Co) | Oxygen Evolution Reaction (OER) | Overpotential of 393 mV at 10 mA cm⁻² | nih.govrsc.org |
| PCN-300 | Cross Dehydrogenative C–O Coupling | Yields up to 96% | nih.gov |
| PCN-300 | Cross Dehydrogenative C–O Coupling | Maintained activity for at least 5 cycles | nih.gov |
Development of Optoelectronic Materials
The development of advanced optoelectronic materials often involves the incorporation of organic chromophores with specific electronic properties into polymeric or crystalline structures. While direct research on "this compound" in optoelectronic applications is not extensively documented, the known characteristics of pyrazole derivatives and vinyl-substituted aromatic compounds allow for the exploration of its potential in this field. Pyrazole-containing compounds are known to be components of photoactive materials researchgate.net. The ethenyl (vinyl) group on the pyrazole ring is particularly significant as it provides a pathway for polymerization, leading to the formation of poly(this compound). This polymer would possess a high density of pyrazole moieties, which can be leveraged for their electronic and coordinating properties.
The pyrazole ring itself can be functionalized to tune its electron-donating or -accepting nature, which is a key aspect in the design of materials for optoelectronics. The incorporation of such tailored monomers into polymers can lead to materials with desirable photophysical properties, such as luminescence researchgate.net. For instance, the coordination of metal ions to the pyrazole units within the polymer can create metal-containing polymers with unique luminescent or electronic characteristics. The photophysical properties of such systems are highly dependent on the nature of the metal ion and the coordination environment.
The general strategy involves synthesizing functionalized pyrazole ligands that can be incorporated into larger systems, such as coordination polymers or metal-organic frameworks (MOFs), which have shown promise in applications like photovoltaics and as components for diodes researchgate.net. The vinyl group of "this compound" offers a reactive site for creating such polymeric structures, which could then be used to fabricate thin films or other components for optoelectronic devices.
Role in Magnetic Materials Development
The role of "this compound" in the development of magnetic materials is primarily conceptual at this stage, based on the established principles of coordination chemistry and the magnetic properties of transition metal complexes. Pyrazole ligands are widely used to synthesize polynuclear metal complexes where the pyrazolate anion can act as a bridging ligand between two metal centers researchgate.net. This bridging capability is crucial for mediating magnetic exchange interactions between the metal ions, which can lead to materials with interesting magnetic properties, such as single-molecule magnet (SMM) behavior or long-range magnetic ordering.
The polymerization of "this compound" would result in a polymer with pendant pyrazole groups that can coordinate to multiple metal centers, potentially forming one-dimensional, two-dimensional, or three-dimensional coordination polymers. The magnetic properties of these materials would be determined by several factors, including:
The nature of the transition metal ions used (e.g., Mn(II), Fe(II), Co(II), Ni(II), Cu(II)).
The geometry of the coordination sphere around the metal ions.
The distance and angles between the metal centers, as dictated by the polymer backbone and the coordination mode of the pyrazole rings.
Research on pyrazole-based magnetic materials has shown that the substituents on the pyrazole ring can influence the magnetic exchange interactions frontiersin.org. While specific studies on materials derived from "this compound" are not prominent, the synthesis of magnetic nanocomposites incorporating pyrazole derivatives has been reported, indicating the potential for creating magnetically active materials frontiersin.orgmdpi.com. For instance, magnetic nanoparticles functionalized with pyrazole-containing ligands could be synthesized, combining the magnetic properties of the core with the coordinating ability of the pyrazole shell.
Table 1: Potential Applications of this compound in Advanced Materials
| Field | Potential Application | Rationale |
| Optoelectronics | Luminescent Polymers | The pyrazole moiety can be part of a chromophore, and its polymerization via the ethenyl group can lead to polymers with emissive properties, especially upon coordination with metal ions. |
| Hole-Transporting Layers | Pyrazole derivatives can be designed to have suitable HOMO levels for use in organic light-emitting diodes (OLEDs). | |
| Nonlinear Optical (NLO) Materials | The π-system of the pyrazole ring can be extended and functionalized to enhance second- or third-order NLO properties. | |
| Magnetic Materials | Polymeric Magnets | Coordination of paramagnetic metal ions to the pyrazole units of poly(this compound) could lead to materials with cooperative magnetic phenomena. |
| Single-Molecule Magnets (SMMs) | The pyrazole ligand can be used to synthesize discrete polynuclear metal complexes that exhibit slow relaxation of magnetization. | |
| Magnetic Nanoparticles | The monomer can be used to functionalize the surface of magnetic nanoparticles for targeted applications. |
Coordination Chemistry
Design and Synthesis of Pyrazole-Based Ligands
The design and synthesis of ligands based on "this compound" are centered around the versatile reactivity of the pyrazole ring and the polymerizable ethenyl group. The pyrazole moiety is a well-established building block in coordination chemistry due to its ability to coordinate to metal ions through its sp²-hybridized nitrogen atom researchgate.netacs.org. The presence of the ethenyl group allows for the synthesis of macromolecular ligands (polymers) or for its use as an anchor to attach the pyrazole unit to other molecular scaffolds.
The synthesis of "this compound" itself can be approached through various synthetic routes developed for vinylpyrazoles. These methods often involve the modification of a pre-existing pyrazole ring. For instance, a common strategy is the Wittig reaction on a corresponding pyrazole-4-carbaldehyde.
Once "this compound" is obtained, it can be used as a monomer for polymerization reactions, such as free-radical polymerization, to yield poly(this compound). This polymer acts as a multidentate ligand, with the repeating pyrazole units available for coordination to metal ions. The design of such polymeric ligands offers the advantage of creating materials where multiple metal centers can be held in close proximity, potentially leading to cooperative effects.
Alternatively, the ethenyl group can undergo other chemical transformations, such as hydrosilylation or hydroboration, to introduce other functional groups that can participate in coordination or to link the pyrazole to other ligand systems, creating multidentate chelating ligands. The flexibility in the design of pyrazole-based ligands allows for the tuning of their steric and electronic properties to achieve desired coordination geometries and complex stabilities nih.gov.
Formation of Transition Metal Complexes
"this compound" and its polymeric form, poly(this compound), are expected to form stable complexes with a wide range of transition metals. The pyrazole nitrogen atom acts as a good σ-donor, readily coordinating to Lewis acidic metal centers researchgate.net. The formation of these complexes can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.
With the monomeric "this compound", simple coordination complexes of the type [M(L)n]Xm (where M is a transition metal, L is the pyrazole ligand, and X is a counter-ion) can be synthesized. In these complexes, the pyrazole ligand would likely act as a monodentate ligand through the N2 nitrogen atom.
The coordination chemistry of the polymeric ligand, poly(this compound), is of particular interest. This polymer can coordinate to metal ions in several ways:
Intra-chain coordination: A single polymer chain can wrap around a metal ion, with multiple pyrazole units from the same chain coordinating to the metal center.
Inter-chain coordination: A metal ion can act as a cross-linking agent, bridging two or more polymer chains by coordinating to pyrazole units from different chains.
The formation of such polymeric metal complexes can lead to materials with interesting properties, such as hydrogels, films, or fibers, with the properties being tunable by the choice of the metal ion and the metal-to-ligand ratio. The coordination of metal ions to the polymer can significantly alter its physical properties, such as solubility and thermal stability researchgate.net.
Table 2: Representative Transition Metal Complexes with Pyrazole-Based Ligands
| Metal Ion | Typical Coordination Number | Geometry | Example of a Pyrazole Complex |
| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral | [Cu(pyrazole)₄]SO₄ |
| Ni(II) | 4, 6 | Square Planar, Tetrahedral, Octahedral | [Ni(3,5-dimethylpyrazole)₄Cl₂] |
| Co(II) | 4, 6 | Tetrahedral, Octahedral | Co(pyrazole)₆₂ |
| Zn(II) | 4, 6 | Tetrahedral, Octahedral | [Zn(pyrazole)₄Cl₂] |
| Pd(II) | 4 | Square Planar | [PdCl₂(pyrazole)₂] |
| Ru(II) | 6 | Octahedral | Ru(bpy)₂(pyrazole)₂₂ |
Investigation of Coordination Modes and Supramolecular Assemblies
The coordination of "this compound" to metal centers can occur through various modes, although monodentate coordination via the pyridine-like nitrogen (N2) is the most common for N-substituted pyrazoles. In the context of its polymer, poly(this compound), the pendant pyrazole groups offer multiple sites for metal binding, leading to the formation of coordination polymers.
The resulting metal-polymer complexes can self-assemble into higher-order supramolecular structures. The nature of these assemblies is governed by a combination of factors including the coordination geometry of the metal ion, the flexibility of the polymer backbone, and the presence of non-covalent interactions such as hydrogen bonding (if applicable with co-ligands), π-π stacking between pyrazole rings, and van der Waals forces nih.govmdpi.com. For instance, the cross-linking of polymer chains through metal-ligand coordination can lead to the formation of network structures, resulting in gels or insoluble materials chim.it.
Catalytic Applications of Metal-Pyrazole Complexes
Metal complexes derived from pyrazole-based ligands are known to be active catalysts in a variety of organic transformations nih.govupi.edu. While specific catalytic studies involving "this compound" are not widely reported, the catalytic potential of its metal complexes can be inferred from the extensive literature on other pyrazole-containing catalysts.
The polymer, poly(this compound), can serve as a polymeric support for catalytic metal centers. The advantages of using such a polymer-supported catalyst include:
Easy separation and recovery: The catalyst can be easily separated from the reaction mixture by filtration, allowing for its reuse and reducing product contamination.
Enhanced stability: The polymer matrix can stabilize the catalytic metal centers, preventing their aggregation and deactivation.
Site isolation: The polymer can provide isolated catalytic sites, which can lead to improved selectivity in certain reactions.
Metal complexes of pyrazole-containing polymers could potentially catalyze a range of reactions, including:
Oxidation reactions: Mimicking the active sites of certain metalloenzymes.
Coupling reactions: Such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in organic synthesis.
Polymerization reactions: As initiators or catalysts for olefin polymerization.
The catalytic activity of these complexes would depend on the electronic and steric environment provided by the pyrazole ligand to the metal center, which in turn influences the binding and activation of substrates researchgate.netresearchgate.net.
Agrochemical Applications
The versatility of the pyrazole scaffold has led to its incorporation into numerous commercial and developmental agrochemicals. researchgate.net Pyrazole derivatives are recognized for their high efficiency, low toxicity, and broad-spectrum activity in crop protection. researchgate.net
The pyrazole core is integral to a major class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). researchgate.netresearchgate.net These fungicides disrupt the fungal respiration process by targeting the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain. nih.govmedchemexpress.com The inhibition of this enzyme blocks cellular energy production, leading to the death of the pathogenic fungus.
A number of potent, broad-spectrum SDHI fungicides are pyrazole-carboxamide derivatives. medchemexpress.com The synthesis of these molecules often involves coupling a pyrazole carboxylic acid intermediate with a specific amine moiety. For instance, novel N'-phenyl-1H-pyrazole-4-sulfonohydrazide derivatives have been developed as promising antifungal agents targeting SDH. nih.gov Research has shown that pyrazole-based compounds exhibit significant fungicidal activity against a range of plant pathogens, including Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum. researchgate.netnih.gov The design of new SDHIs often involves modifying the pyrazole structure to enhance efficacy and overcome resistance. researchgate.net For example, the compound Bixafen is a pyrazole-based SDHI used to control pathogens in cereal crops. medchemexpress.com Similarly, Fluxapyroxad is another synthetic pyrazole carboxamide fungicide that effectively inhibits mycelial growth by targeting the SDH enzyme. researchgate.netmedchemexpress.com
| Compound Class | Target Enzyme | Mechanism of Action | Examples of Pathogens Controlled |
|---|---|---|---|
| Pyrazole Carboxamides | Succinate Dehydrogenase (SDH) | Inhibition of mitochondrial respiration | Rhizoctonia solani, Botrytis cinerea, Fusarium graminearum researchgate.netnih.gov |
| N'-phenyl-1H-pyrazole-4-sulfonohydrazides | Succinate Dehydrogenase (SDH) | Inhibition of mitochondrial respiration | Rhizoctonia solani, Alternaria sonali nih.gov |
The pyrazole structure is a cornerstone in the development of modern insecticides and acaricides. nih.gov Many pyrazole-containing compounds function as neurotoxins, targeting the nervous systems of insects and mites. A significant number of these, including the well-known insecticide Fipronil, act by blocking GABA-gated chloride channels, which leads to hyperexcitation and death of the pest. conicet.gov.ar
The synthesis of these potent agents relies on pyrazole intermediates. For example, novel pyrazole-5-carboxamides have been designed and synthesized based on the structures of commercial insecticides like tebufenpyrad and tolfenpyrad. nih.gov These compounds have demonstrated good to excellent activity against a broad spectrum of pests, including the cotton bollworm (Helicoverpa armigera), spider mite (Tetranychus cinnabarinus), bean aphid (Aphis craccivora), and mosquito (Culex pipiens pallens). nih.gov
Research into pyrazole acrylonitrile derivatives has yielded compounds with excellent acaricidal activity against Tetranychus cinnabarinus. nyxxb.cn Certain synthesized compounds showed significantly higher potency than the commercial pesticide cyenopyrafen. nyxxb.cn Similarly, new phenylpyrazole analogues containing a 1-cyanocyclopropimide group exhibited outstanding insecticidal activity, with low LC50 values against Tetranychus cinnabarinus, the diamondback moth (Plutella xylostella), and the green peach aphid (Myzus persicae). nih.gov
| Compound/Class | Target Pest | Reported LC50 Value | Reference |
|---|---|---|---|
| Pyrazole Acrylonitrile (Compound 5q) | Tetranychus cinnabarinus | 0.17 mg/L | nyxxb.cn |
| Pyrazole Acrylonitrile (Compound 5k) | Tetranychus cinnabarinus | 0.22 mg/L | nyxxb.cn |
| Phenylpyrazole Analogue (Compound A15) | Plutella xylostella | 0.29 mg/L | nih.gov |
| Phenylpyrazole Analogue (Compound A15) | Myzus persicae | 3.10 mg/L | nih.gov |
| Phenylpyrazole Analogues (Compounds A12-A17) | Tetranychus cinnabarinus | 0.58 to 0.91 mg/L | nih.gov |
In addition to their use against fungi and insects, pyrazole derivatives are effective herbicides. clockss.org A prominent class of pyrazole-based herbicides acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.net This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols in plants; its inhibition leads to the destruction of chlorophyll, causing bleaching and eventual death of susceptible weeds. researchgate.net
Several commercial herbicides, such as tolpyralate, pyrasulfotole, and topramezone, feature a pyrazole ring as their core structure. researchgate.netclockss.org The synthesis of these compounds starts from pyrazole intermediates. For instance, tolpyralate, a selective post-emergence herbicide for corn, possesses a unique N-ethyl pyrazole moiety and is effective against many weed species, including those resistant to glyphosate. researchgate.net Research has also focused on synthesizing novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives, which have shown strong inhibitory activity against the root growth of weeds like Pennisetum alopecuroides. researchgate.net The versatility of pyrazole chemistry allows for the creation of both broad-spectrum and selective herbicides for various crops. clockss.orgnih.gov
The pyrazole heterocycle is a privileged scaffold in the discovery of new pest control agents due to the wide range of biological activities its derivatives possess. researchgate.netconicet.gov.arnih.gov The ability to readily modify the substituents at different positions on the pyrazole ring allows chemists to develop compounds with tailored activities against specific targets, whether they are fungal enzymes, insect neural receptors, or plant biosynthetic pathways. researchgate.net
The development of innovative insecticides is a key area of pyrazole chemistry. Rational design based on the binding sites of insect receptors has led to the synthesis of pyrazole derivatives with significant insecticidal properties against pests like locusts and termites. researchgate.net Studies have demonstrated that by combining the pyrazole core with other active fragments, such as a thiazole ring, it is possible to create novel compounds with potent activity. researchgate.net The continuous exploration of pyrazole chemistry is pivotal for developing new generations of pest control agents to address challenges such as pesticide resistance and the need for more environmentally compatible solutions in agriculture. researchgate.net
Emerging Research Directions for 4 Ethenyl 1 Methyl 1h Pyrazole and Its Derivatives
Novel Synthetic Methodologies
The synthesis of pyrazole (B372694) derivatives, including 4-ethenyl-1-methyl-1H-pyrazole, is an area of active research. Traditional methods, while effective, often present challenges related to efficiency, safety, and environmental impact. mdpi.comnih.gov Modern synthetic chemistry is increasingly focused on addressing these challenges through innovative approaches.
A known method for the synthesis of 1-methyl-4-vinyl-1H-pyrazole involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with the Grignard reagent methylmagnesium iodide to form the corresponding alcohol, which is then heated to yield the final product. nih.gov
Sustainable and Eco-Friendly Synthesis
The principles of green chemistry are being increasingly applied to the synthesis of pyrazole derivatives to minimize the environmental footprint of chemical production. benthamdirect.com Research in this area for compounds like this compound is moving towards the use of environmentally benign solvents, renewable resources, and catalyst-free or recyclable catalyst systems. thieme-connect.commdpi.com
One promising approach is the use of deep eutectic solvents (DESs) as a green alternative to conventional organic solvents. thieme-connect.com These solvents can enhance reaction efficiency and reduce the generation of hazardous waste. thieme-connect.com Additionally, techniques such as ultrasonic irradiation are being explored to promote catalyst-free synthesis of pyrazoles, offering a cleaner and more efficient reaction pathway. The application of these green chemistry principles not only addresses environmental concerns but also often leads to simpler and more economical synthetic processes. mdpi.com
The following table summarizes some green chemistry approaches applicable to pyrazole synthesis:
| Green Chemistry Approach | Description | Potential Advantages for Pyrazole Synthesis |
| Deep Eutectic Solvents (DESs) | Ionic liquids alternatives formed from a mixture of hydrogen bond donors and acceptors. thieme-connect.com | Recyclable, biodegradable, low toxicity, and can enhance reaction rates. thieme-connect.com |
| Ultrasonic Irradiation | Use of sound energy to induce cavitation and accelerate chemical reactions. | Can lead to shorter reaction times, higher yields, and milder reaction conditions. |
| Catalyst-Free Reactions | Designing synthetic routes that do not require a catalyst. mdpi.com | Simplifies purification, reduces cost, and avoids metal contamination of the product. mdpi.com |
| Solvent-Free Reactions | Conducting reactions without a solvent, often by grinding the reactants together. | Reduces solvent waste, lowers costs, and can lead to higher reaction rates. |
Flow Chemistry Approaches
Flow chemistry has emerged as a powerful technology for the synthesis of nitrogen-containing heterocycles like pyrazoles, offering significant advantages over traditional batch methods. mdpi.comnih.gov This approach involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. galchimia.com
The application of flow chemistry to the synthesis of pyrazole derivatives has been shown to improve safety, enhance reaction efficiency, and facilitate scalability. nih.gov For instance, the two-step synthesis of substituted pyrazoles from acetophenones has been efficiently performed in a flow system. galchimia.com This methodology could be adapted for the synthesis of this compound, potentially offering a safer and more scalable production method.
Key benefits of flow chemistry for pyrazole synthesis include:
Enhanced Safety: By using small reactor volumes, the risks associated with handling hazardous reagents and intermediates are minimized. nih.gov
Improved Control: Precise control over reaction conditions leads to higher yields and selectivities. galchimia.com
Scalability: The continuous nature of flow chemistry allows for straightforward scaling of production by extending the operation time. nih.gov
Advanced Spectroscopic Techniques for In-Situ Monitoring
The ability to monitor chemical reactions in real-time is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring product quality. mdpi.com Advanced spectroscopic techniques are increasingly being used for the in-situ monitoring of pyrazole synthesis. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the concentration of reactants, intermediates, and products as the reaction progresses. orgsyn.org
For the synthesis of this compound, in-situ monitoring could be used to track the conversion of the starting aldehyde to the alcohol intermediate and its subsequent dehydration to the final vinylpyrazole product. This real-time data would enable precise control over the reaction, leading to improved yields and purity. The progress of pyrazole formation reactions can be monitored by techniques like 1H NMR spectroscopy to determine reaction times and completion. orgsyn.org
The following table outlines some advanced spectroscopic techniques and their applications in reaction monitoring:
| Spectroscopic Technique | Information Provided | Applicability to Pyrazole Synthesis |
| FTIR Spectroscopy | Changes in functional groups. | Monitoring the disappearance of the aldehyde C=O stretch and the appearance of the alcohol O-H stretch and the vinyl C=C stretch. |
| Raman Spectroscopy | Complementary information to FTIR, particularly for non-polar bonds. | Useful for monitoring reactions in aqueous media and for tracking changes in the pyrazole ring structure. |
| NMR Spectroscopy | Detailed structural information and quantification of species. orgsyn.org | Can provide a complete picture of the reaction mixture, allowing for the identification and quantification of all components. orgsyn.org |
| UV-Vis Spectroscopy | Changes in electronic transitions, useful for conjugated systems. mdpi.com | Could be used to monitor the formation of the conjugated vinylpyrazole system. mdpi.com |
Machine Learning and Artificial Intelligence in Pyrazole Research
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of reaction outcomes, the design of new molecules with desired properties, and the optimization of synthetic routes.
Predictive Modeling for Synthesis and Reactivity
Structure-Property Relationship Prediction
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the biological activities and physicochemical properties of molecules based on their chemical structure. rsc.org For pyrazole derivatives, 3D-QSAR studies have been successfully used to establish correlations between their structural parameters and antimicrobial activity. rsc.org
For this compound, QSAR and QSPR models could be developed to predict its potential applications in areas such as pharmaceuticals and materials science. By analyzing the relationship between the molecular structure and its properties, these models can guide the design of new derivatives with enhanced performance characteristics. These computational approaches can significantly reduce the time and cost associated with the discovery and development of new functional molecules.
Exploration of Functionalized Pyrazole Architectures for Specific Material Properties
The ethenyl group at the 4-position of the 1-methyl-1H-pyrazole ring serves as a key handle for polymerization, enabling the creation of a wide array of macromolecular structures. The properties of the resulting polymers can be tailored by introducing various functional groups onto the pyrazole ring, leading to materials with specific and desirable characteristics.
The polymerization of vinylpyrazoles can be initiated using azo compounds, with the rate and extent of polymerization being influenced by the substituents on the vinyl group. rsc.org For instance, 1-vinylpyrazole has been shown to polymerize readily in a controlled manner in dilute benzene solutions, yielding polymers with high molecular weights. rsc.org It is anticipated that this compound would exhibit similar reactivity, allowing for the formation of long-chain polymers.
The true potential for creating specialized materials lies in the functionalization of the pyrazole ring. The introduction of different substituents can impart a range of properties to the resulting polymers, including altered solubility, thermal stability, optical behavior, and coordination capabilities with metal ions. For example, the incorporation of long alkyl chains could enhance the polymer's solubility in nonpolar solvents, while the introduction of polar groups could improve its hydrophilicity.
One of the most promising avenues of research is the development of "smart" polymers that respond to external stimuli such as temperature, pH, or the presence of specific ions. Thermoresponsive polymers, for instance, exhibit a lower critical solution temperature (LCST), undergoing a reversible phase transition from a soluble to an insoluble state as the temperature is raised. mdpi.com This behavior is dependent on the polymer's molecular weight and the surrounding environment. mdpi.com By analogy with other thermoresponsive polymers like poly(N-vinylcaprolactam), it is conceivable that copolymers of this compound could be designed to exhibit tunable thermoresponsive properties for applications in areas such as drug delivery and smart coatings. mdpi.comresearchgate.net
Furthermore, the nitrogen atoms in the pyrazole ring can act as ligands, coordinating with metal ions to form metallopolymers. These materials can exhibit interesting catalytic, magnetic, and optical properties. The ability to systematically modify the pyrazole ring allows for the fine-tuning of the coordination environment around the metal center, thereby influencing the properties of the final material.
The table below summarizes potential functional groups that could be introduced onto the pyrazole ring of this compound and the anticipated impact on the properties of the resulting polymers.
| Functional Group | Potential Impact on Polymer Properties |
| Alkyl Chains | Increased solubility in nonpolar solvents, potential for self-assembly into micelles. |
| Hydroxyl (-OH) | Increased hydrophilicity, potential for hydrogen bonding and cross-linking. |
| Carboxylic Acid (-COOH) | pH-responsive behavior, ability to coordinate with metal ions. |
| Amine (-NH2) | Basicity, potential for post-polymerization modification. |
| Nitro (-NO2) | Electron-withdrawing properties, potential for energetic materials applications. |
Green Solvent and Catalyst Development for Pyrazole Chemistry
The increasing emphasis on sustainable chemistry has driven the development of environmentally benign methods for the synthesis of heterocyclic compounds, including pyrazoles. acs.orgnih.gov These "green" approaches aim to reduce or eliminate the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency. researchgate.net
Green Solvents:
A significant focus in green pyrazole synthesis is the replacement of volatile organic compounds (VOCs) with more sustainable alternatives. Water is a particularly attractive green solvent due to its non-toxicity, non-flammability, and abundance. thieme-connect.com Several studies have demonstrated the successful synthesis of pyrazole derivatives in aqueous media. thieme-connect.com For example, the one-pot synthesis of tetrasubstituted pyrazoles has been achieved in water using a surfactant to facilitate the reaction. thieme-connect.com The use of deep eutectic solvents (DESs), which are biodegradable and have low toxicity, is another promising green solvent strategy for pyrazole synthesis. gsconlinepress.com
Green Catalysts:
The development of efficient and recyclable catalysts is a cornerstone of green chemistry. In pyrazole synthesis, a variety of green catalysts have been explored. These include:
Heterogeneous Catalysts: Solid-supported catalysts, such as silica-supported sulfuric acid and nano-ZnO, offer advantages in terms of easy separation from the reaction mixture and reusability. eurekaselect.com For instance, nano-ZnO has been used as a catalyst for the efficient synthesis of 1,3,5-substituted pyrazole derivatives. eurekaselect.com
Biocatalysts: Enzymes and whole-cell systems are being investigated as catalysts for pyrazole synthesis, offering high selectivity under mild reaction conditions.
Ionic Liquids: Ionic liquids can act as both solvents and catalysts in pyrazole synthesis, often leading to improved yields and selectivities.
The table below provides examples of green catalysts and solvents that have been successfully employed in the synthesis of pyrazole derivatives and could be adapted for the synthesis of this compound and its derivatives.
| Green Approach | Catalyst/Solvent | Advantages |
| Solvent | Water | Non-toxic, abundant, inexpensive |
| Ethanol (B145695) | Renewable, biodegradable | |
| Polyethylene glycol (PEG) | Recyclable, non-toxic | |
| Catalyst | Nano-ZnO | Recyclable, efficient |
| Ammonium Chloride | Inexpensive, non-toxic jetir.org | |
| Montmorillonite K-10 Clay | Heterogeneous, reusable |
Energy-Efficient Synthesis Methods:
In addition to green solvents and catalysts, energy-efficient synthesis techniques are gaining prominence. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the preparation of pyrazole derivatives. dergipark.org.trdergipark.org.tr Ultrasound-assisted synthesis is another energy-efficient method that can promote reactions at lower temperatures and shorter durations. rsc.orgarabjchem.orgjmchemsci.com These techniques are particularly well-suited for high-throughput synthesis and the rapid optimization of reaction conditions. rsc.orgeurekaselect.com
Q & A
Q. What are the common synthetic routes for 4-ethenyl-1-methyl-1H-pyrazole and its derivatives?
The synthesis typically involves multi-step protocols. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to form triazole-pyrazole hybrids. Reaction conditions include using THF/water (1:1), copper sulfate, sodium ascorbate, and heating at 50°C for 16 hours. Purification involves column chromatography, yielding products with ~60% efficiency . Modifications to the pyrazole core (e.g., methoxyethyl or trifluoromethyl groups) require tailored reagents, such as DMF-DMA for cyclocondensation .
Q. How is the structural characterization of this compound performed?
Techniques include:
- NMR/IR spectroscopy : To confirm functional groups and substitution patterns (e.g., methyl or ethenyl groups) .
- Mass spectrometry : For molecular weight validation (e.g., m/z 270.14 g/mol for derivatives) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated in studies of similar pyrazole-triazole hybrids .
Q. What analytical methods are used to assess purity and stability?
Purity is verified via HPLC (>95% purity standards) and melting point analysis. Stability studies under varying pH/temperature conditions (e.g., hygroscopic compounds stored under inert gas) are critical for reproducibility .
Advanced Research Questions
Q. How can reaction yields for pyrazole-triazole hybrids be optimized?
Yield optimization strategies include:
- Catalyst screening : Copper(I) iodide vs. copper sulfate, with sodium ascorbate as a reducing agent .
- Solvent systems : THF/water mixtures enhance solubility of intermediates .
- Temperature control : Prolonged heating (16–24 hours) at 50–60°C improves cyclization efficiency . Contradictions in yields (e.g., 60% vs. 75%) across studies may stem from trace moisture or reagent quality, necessitating strict anhydrous conditions .
Q. What computational approaches predict the electronic properties of pyrazole derivatives?
Density Functional Theory (DFT) calculations analyze HOMO-LUMO gaps, dipole moments, and charge distribution. For example, studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid used DFT to correlate spectral data (IR/NMR) with electron-withdrawing effects of substituents . Molecular docking further predicts binding affinities to biological targets (e.g., enzymes or receptors) .
Q. How can discrepancies in reported biological activities be resolved?
Discrepancies (e.g., variable IC₅₀ values in cytotoxicity assays) require:
- Assay standardization : Uniform cell lines (e.g., HeLa vs. MCF-7) and controls .
- Metabolic stability tests : Liver microsome assays to assess compound degradation .
- Synergistic studies : Co-administration with inhibitors (e.g., CYP450) to identify confounding factors .
Q. What strategies address challenges in stereochemical confirmation of pyrazole derivatives?
Advanced techniques include:
- Chiral HPLC : Separates enantiomers in compounds with asymmetric centers .
- Vibrational Circular Dichroism (VCD) : Resolves absolute configuration for optically active derivatives .
- Single-crystal XRD : Validates spatial arrangements, as seen in studies of triazolylpyrazole hybrids .
Methodological Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
